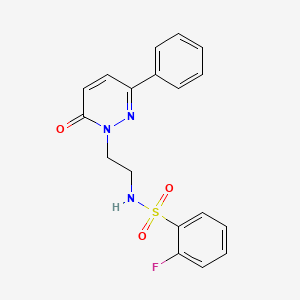

2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic molecule with significant potential in various scientific and industrial applications. The structure features a pyridazine ring, which is of particular interest due to its chemical reactivity and stability, coupled with a benzenesulfonamide moiety, enhancing its application potential.

准备方法

Synthetic Routes and Reaction Conditions

Preparation of this compound generally begins with the synthesis of the core pyridazine structure, which involves the reaction of hydrazine with diketones to form the pyridazine ring. Subsequent steps involve the introduction of the fluoro group and benzenesulfonamide moiety via nucleophilic aromatic substitution and sulfonylation reactions, respectively. Specific conditions, such as solvents and catalysts, are critical to optimizing yields and purity.

Industrial Production Methods

For industrial-scale production, the process might involve flow chemistry techniques to enhance the efficiency and scalability of reactions. This includes using continuous reactors to perform the sulfonylation and fluorination steps under controlled conditions, ensuring consistent product quality.

化学反应分析

Types of Reactions

2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions, primarily:

Oxidation and reduction: : These reactions can modify the oxidation states of various parts of the molecule, impacting its reactivity.

Substitution reactions: : The fluoro and sulfonamide groups can undergo nucleophilic or electrophilic substitution depending on the reagents used.

Common Reagents and Conditions

Common reagents include strong bases (like sodium hydride) for deprotonation and nucleophilic attack, and electrophiles such as sulfur trioxide for introducing sulfonyl groups. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The primary products of these reactions depend on the specific pathways undertaken. For instance, substitution reactions with nucleophiles could replace the fluoro group, potentially leading to a variety of derivatives useful in different contexts.

科学研究应用

Chemistry

In synthetic chemistry, this compound can serve as a building block for the development of more complex molecules, particularly in drug development due to its functional groups.

Biology

The benzenesulfonamide moiety is known for its potential in enzyme inhibition, making this compound of interest in studies related to enzyme function and inhibition mechanisms.

Medicine

Industry

In the industrial sector, it might be used as an intermediate in the synthesis of agrochemicals or specialty chemicals due to its stable yet reactive nature.

作用机制

Molecular Targets and Pathways

This compound’s action mechanism likely involves its interaction with specific enzymes or receptors, facilitated by its benzenesulfonamide moiety, which is known to form stable complexes with enzyme active sites, potentially inhibiting their activity.

相似化合物的比较

Similar Compounds

2-fluorobenzenesulfonamide: : Lacks the pyridazine moiety, offering different reactivity and application potential.

3-phenylpyridazine derivatives: : These lack the fluoro and sulfonamide groups, altering their chemical properties and applications.

Highlighting Uniqueness

The unique combination of the fluoro, benzenesulfonamide, and pyridazine groups in 2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide provides a versatile platform for both reactivity and application, setting it apart from other similar molecules.

And there you have it, a thorough dive into the world of this compound. Got you covered!

生物活性

2-Fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. This compound belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.

The molecular formula of this compound is C18H16FN3O3S, with a molecular weight of approximately 373.4 g/mol. The compound features a sulfonamide group, which is known to enhance the bioactivity of drugs by improving solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆FN₃O₃S |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 921853-63-6 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. It is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Anticancer Potential

Recent studies have indicated that derivatives of pyridazinone compounds exhibit promising anticancer activities by targeting receptor tyrosine kinases such as c-Met. The inhibition of these receptors can lead to reduced tumor growth and metastasis in various cancer models. For example, in vitro studies demonstrated that similar compounds significantly decreased cell viability in cancer cell lines.

Anti-inflammatory Effects

The sulfonamide moiety enhances the anti-inflammatory properties of this compound. Research has shown that it can effectively inhibit COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators. This mechanism is particularly relevant for developing new treatments for inflammatory diseases .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on cell lines demonstrated that this compound exhibited an IC50 value indicative of effective inhibition of COX-2, suggesting its potential use in treating inflammatory conditions.

- Animal Models : In vivo studies using animal models have shown that administration of this compound resulted in significant reductions in inflammatory markers and improved symptoms in models of arthritis and other inflammatory diseases .

- Pharmacokinetics : The presence of the fluorine atom in the structure enhances lipophilicity, which may improve absorption and distribution in vivo. Preliminary pharmacokinetic studies indicate favorable profiles for oral bioavailability.

Future Directions

Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound. Ongoing studies aim to explore its efficacy across different biological systems and its potential side effects.

The compound this compound represents a promising candidate for future drug development due to its diverse biological activities, particularly as an anti-inflammatory and anticancer agent. Continued investigation into its mechanisms and therapeutic applications could lead to significant advancements in medicinal chemistry.

属性

IUPAC Name |

2-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S/c19-15-8-4-5-9-17(15)26(24,25)20-12-13-22-18(23)11-10-16(21-22)14-6-2-1-3-7-14/h1-11,20H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYNFTGFYRTQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。